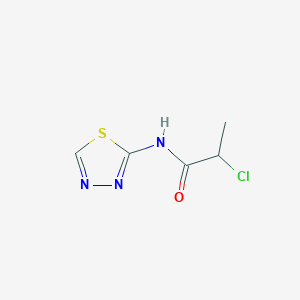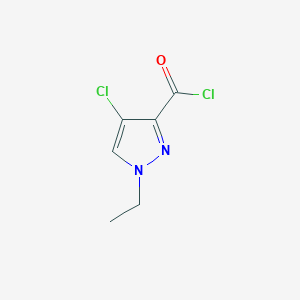
2-(3-Fluorophenoxy)-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenoxy)-5-methylaniline, or 3-FMA, is a synthetic molecule belonging to the phenylalkylamine class of compounds. It is a derivative of the parent compound, phenethylamine, and is structurally similar to the popular stimulant drugs amphetamine and methamphetamine. 3-FMA is a compound of interest to researchers due to its potential as a psychostimulant and its ability to modulate the release of neurotransmitters in the brain. In addition, 3-FMA has been studied for its potential applications in scientific research and lab experiments.
Wissenschaftliche Forschungsanwendungen
1. Use in Metabonomic Assessments
2-(3-Fluorophenoxy)-5-methylaniline, a related compound of 2-fluoro-4-methylaniline, has been studied in metabonomic assessments using nuclear magnetic resonance (NMR) spectroscopy. This technique is employed to identify biomarkers of xenobiotic toxicity by analyzing changes in metabolites visible in tissue extracts of organisms exposed to xenobiotics like 2-fluoro-4-methylaniline (Bundy et al., 2002).
2. Development of pH Sensitive Probes
Fluorinated o-aminophenol derivatives, closely related to 2-(3-Fluorophenoxy)-5-methylaniline, have been synthesized for the development of pH-sensitive probes. These compounds are designed to have minimal affinity for other physiological ions, making them suitable for intracellular pH measurements (Rhee, Levy, & London, 1995).
3. Investigation of Microsomal Metabolism
Research on the metabolism of related compounds such as 2-halogenated 4-methylanilines by rat liver microsomes has provided insights into the metabolic pathways and products formed. These studies contribute to understanding the metabolic processing of similar compounds (Boeren et al., 1992).
4. Fluorescent Chemosensor Development
Derivatives of o-aminophenol, which is structurally similar to 2-(3-Fluorophenoxy)-5-methylaniline, have been used to develop fluorescent chemosensors. These chemosensors are utilized for selective detection of specific metal ions in biological systems, demonstrating the potential of related compounds in bio-imaging applications (Ye et al., 2014).
5. Application in Molecular Orbital Studies
Molecular orbital studies involving compounds such as 3-fluoro-6-methylaniline, which share structural similarities with 2-(3-Fluorophenoxy)-5-methylaniline, provide insights into the interactions and reaction mechanisms of these compounds in various biochemical processes (Zakharieva et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with serotonin transporters, playing a key role in regulating the availability of serotonin to other receptors of serotonergic systems .
Mode of Action
For instance, some compounds terminate the action of serotonin and recycle it in a sodium-dependent manner .
Biochemical Pathways
Related compounds have been found to impact the regulation of serotonergic signaling
Result of Action
Based on its potential interaction with serotonin transporters, it may influence serotonergic signaling and potentially impact mood and behavior .
Eigenschaften
IUPAC Name |
2-(3-fluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSFNUHYUYWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)-5-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1370594.png)
![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)
![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)

![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)


